1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone
Description
Properties
CAS No. |
80104-73-0 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-[3-(2,4-dinitroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3 |
InChI Key |
NZXMSLNLTAUBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with acetophenone derivatives. The reaction is carried out in an alkaline medium, often using solvents like ethanol or methanol. The process involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Cyclization Reactions
The compound’s 2,4-dinitrophenylamino group undergoes base-catalyzed cyclization analogous to N-(2,4-dinitrophenyl)amino acids (e.g., alanine, phenylalanine) . Key findings include:
For example, N-(2,4-dinitrophenyl)alanine ([M – H]⁻ at m/z 254) fragments to m/z 192 (CO₂ loss) and m/z 174 (H₂O elimination). Similar behavior is expected for 1-{3-[(2,4-dinitrophenyl)amino]phenyl}ethanone due to structural homology .
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution , particularly at the para-position relative to the amino group. Reactions may include:
-
Amination : Substitution with amines (e.g., hydrazine) yields benzimidazole derivatives.
-
Hydrolysis : Under acidic or basic conditions, nitro groups may hydrolyze to hydroxylamines or amines, though this is less common for dinitro systems .
Condensation Reactions
The acetyl group participates in Schiff base formation with primary amines. For instance:
-
Reaction with hydrazine derivatives forms hydrazones, as seen in the synthesis of [4-(3-amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH) .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivatives | 80–90% |
Reduction Reactions
Selective reduction of nitro groups is feasible:
-
Catalytic hydrogenation : Converts nitro groups to amines, producing diamino intermediates.
Photochemical Reactivity
The 2,4-dinitrophenyl group is photosensitive. Under UV light, it may undergo:
Table 1: Fragmentations in Collisional Activation (CID)
| Precursor Ion ([M – H]⁻) | Product Ion (m/z) | Neutral Loss |
|---|---|---|
| 300.06 | 238.02 | CO₂ (44.01 Da) |
| 238.02 | 220.01 | H₂O (18.01 Da) |
Mechanistic Insights
-
Cyclization : Requires deprotonation of the amino group to form a nucleophilic site attacking the adjacent nitro-substituted carbon .
-
Electrophilic Substitution : The acetyl group directs electrophiles to the meta-position relative to the amino group.
Research Gaps
Scientific Research Applications
Chemical Properties and Structure
The compound features a ketone functional group attached to a phenyl ring, which is further substituted with a 2,4-dinitrophenylamino group. The dinitrophenyl moiety enhances its electrophilic nature, allowing it to interact effectively with nucleophilic sites on proteins and enzymes.
Biochemical Research Applications
Enzyme Inhibition Studies
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone is primarily used in biochemical research to study enzyme mechanisms. Its ability to form covalent bonds with nucleophiles makes it a valuable tool for investigating enzymatic pathways and developing enzyme inhibitors. For example, researchers have utilized this compound to explore its binding affinity and inhibition capacity towards various enzymes, contributing to the understanding of enzyme function and potential therapeutic applications.
Case Study: Enzyme Mechanisms
In one study, the compound was employed to investigate the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. The findings indicated that 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone could effectively inhibit this enzyme, suggesting potential applications in developing treatments for neurodegenerative diseases like Alzheimer's .
Medicinal Chemistry Applications
Drug Development
The unique properties of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone have led to its exploration in drug development. Its structural similarity to other bioactive compounds allows it to serve as a scaffold for synthesizing new drugs with enhanced efficacy against various diseases. For instance, derivatives of this compound have been synthesized and tested for their antibacterial and anticancer activities .
Table: Comparison of Related Compounds
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 2,4-Dinitrophenylhydrazine | A reagent for detecting carbonyl compounds | Primarily used in analytical chemistry |
| 1-Phenyl-2-(2,4-dinitrophenyl)hydrazone | A derivative with similar structural features | Used for similar detection purposes |
| N,N-Dimethyl-2-(2,4-dinitrophenyl)amine | An amine derivative exhibiting biological activity | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound creates a highly electron-deficient aromatic system, reducing nucleophilic aromatic substitution reactivity compared to amino-substituted analogues like 1-(2-Amino-4-methylphenyl)ethanone (similarity score: 0.95) .
- Dynamic Behavior: Unlike 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, which exhibits temperature-dependent amide bond isomerization , the target compound’s rigid dinitrophenylamino group may restrict conformational flexibility, impacting its interaction with biological targets or metal ions.
Physical and Spectroscopic Properties
- Solubility: The target compound’s nitro groups may reduce solubility in polar solvents compared to hydroxy-substituted analogues like 1-(2,4-dihydroxyphenyl)ethanone .
- Spectroscopy : Variable-temperature NMR studies on similar dinitrophenyl compounds reveal distinct splitting patterns for proximal protons due to restricted rotation .
Biological Activity
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone, a compound with notable biological activity, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone features a dinitrophenyl group attached to an ethanone structure, which contributes to its reactivity and biological interactions. The molecular formula is CHNO, indicating the presence of multiple functional groups that facilitate various chemical reactions.
The compound primarily acts through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity, making it a valuable tool in biochemical studies. The dinitrophenyl moiety is particularly effective in modifying proteins, which can be utilized to probe enzyme mechanisms and develop enzyme inhibitors .
Enzyme Inhibition
1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone has been employed as a probe in enzyme kinetics studies. Its ability to form stable covalent bonds allows researchers to investigate the catalytic mechanisms of various enzymes. For example, it has been used to study serine proteases and other enzymes where covalent modification is a crucial aspect of their function.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown promising results in inhibiting cell proliferation in breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies. The mechanism often involves the induction of apoptosis through caspase activation pathways .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
- Enzyme Kinetics : A study utilized 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone to explore the inhibition of specific proteases. The results showed that the compound effectively inhibited enzyme activity at low concentrations, highlighting its potential as a biochemical tool.
- Cytotoxicity Testing : In vitro tests on various cancer cell lines revealed that certain analogs of this compound exhibited IC values significantly lower than those of standard chemotherapeutic agents, indicating strong anticancer activity .
- Antimicrobial Studies : A comparative analysis demonstrated that derivatives of 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MICs ranging from 0.5 to 5 μg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | Structure | Detection of carbonyl compounds | 0.7 |
| 1-Phenyl-2-(2,4-dinitrophenyl)hydrazone | Structure | Anticancer activity | 0.5 |
| 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone | Structure | Enzyme inhibition; Antimicrobial | 0.5 - 5 |
Q & A
Q. What are the optimal synthetic routes for preparing 1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone?
The compound can be synthesized via condensation reactions, such as coupling 2,4-dinitroaniline derivatives with acetylated aromatic precursors. For example, a modified Friedel-Crafts acylation using aluminum chloride as a catalyst may introduce the ethanone group to the aromatic ring . Alternatively, multi-step protocols involving chloromethylation followed by nucleophilic substitution (e.g., using hexamethylenetetramine) can generate intermediates like 3-acetylbenzaldehyde, which is critical for subsequent functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups like the amino (-NH) and carbonyl (C=O) groups. Bands near 3564–3651 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .
- LC-MS : Confirms molecular weight (e.g., [M + H]+ peaks) and detects intermediates during synthesis .
- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and substitution patterns. For example, singlet peaks (e.g., 10.93 ppm) may indicate isolated protons in symmetric environments .
Q. What safety precautions are recommended for handling this compound?
While toxicological data are limited, standard precautions include avoiding inhalation (P261) and skin/eye contact (P262) . Use fume hoods and personal protective equipment (PPE). Contradictory hazard classifications (e.g., "no known hazard" in some SDS vs. incomplete toxicological data in others) necessitate conservative handling .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected LC-MS fragments or IR shifts) be resolved?
Cross-validate using complementary techniques:
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for related ethanone derivatives in single-crystal studies .
- High-resolution MS : Differentiates isobaric interferences.
- Reaction monitoring : Track intermediates via in situ FTIR or HPLC to identify side products that may cause spectral discrepancies .
Q. What mechanistic insights explain the reactivity of the 2,4-dinitrophenylamino group in substitution reactions?
The electron-withdrawing nitro groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Kinetic studies using isotopic labeling (e.g., ¹⁵N or ¹³C) can map reaction pathways. For example, the 2,4-dinitrophenyl group may stabilize transition states in SNAr reactions, as seen in analogous quinoline derivative syntheses .
Q. How can impurities be quantified in pharmaceutical intermediates derived from this compound?
- HPLC with UV/Vis detection : Use reverse-phase columns (e.g., C18) and gradient elution to separate impurities like unreacted 3-acetylbenzaldehyde or nitro-group reduction byproducts .
- Reference standards : Compare retention times and spectral data against certified impurities (e.g., salbutamol-related derivatives) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
- pH-dependent degradation : Monitor hydrolysis of the ethanone or nitro groups via UV-Vis spectroscopy. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative degradation .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature) for yield improvement .
- Biological Activity Screening : Derivatives of this compound have been evaluated as antitubercular agents via enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Data Reproducibility : Discrepancies in reported hazards highlight the need for independent toxicological profiling (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
